molecular formula C26H28N4O2S B11261426 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11261426
M. Wt: 460.6 g/mol
InChI Key: HQWYFSHMEBTLSQ-UHFFFAOYSA-N
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Description

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and is substituted with a butoxyphenyl group and a dimethylphenylacetamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the butoxyphenyl group through nucleophilic substitution reactions. The final step involves the attachment of the dimethylphenylacetamide moiety via amide bond formation. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The butoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core may bind to active sites of enzymes, inhibiting their activity. The butoxyphenyl and dimethylphenylacetamide groups may enhance binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide include:

These compounds share the pyrazolo[1,5-a]pyrazine core but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H28N4O2S/c1-4-5-14-32-24-9-7-6-8-20(24)22-16-23-26(27-12-13-30(23)29-22)33-17-25(31)28-21-11-10-18(2)15-19(21)3/h6-13,15-16H,4-5,14,17H2,1-3H3,(H,28,31)

InChI Key

HQWYFSHMEBTLSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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